1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that features a bromophenyl group and a pyridinylmethyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 4-bromophenyl isocyanate with 4-pyridinemethanol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyridinylmethyl group can be oxidized to form corresponding N-oxides.
Reduction Reactions: The urea linkage can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Reactions: Formation of substituted urea derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amines.
Scientific Research Applications
1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity. The urea linkage plays a crucial role in stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-(pyridin-4-ylmethyl)urea: Similar structure but with a methyl group instead of bromine.
1-(4-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with specific molecular targets. Additionally, the combination of the bromophenyl and pyridinylmethyl groups provides a unique scaffold for the development of novel compounds with diverse applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-4-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDDLOIEOVSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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